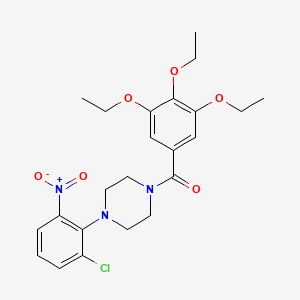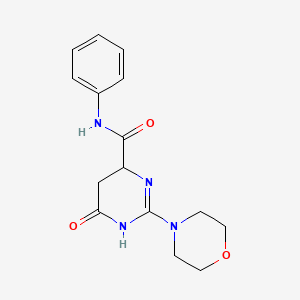![molecular formula C28H31ClN4O4 B4110873 N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)
N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide
Overview
Description
N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic applications. This compound belongs to the class of adamantyl-based drugs and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of histone deacetylase, which plays a crucial role in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in the induction of apoptosis and the suppression of genes involved in cell proliferation. Furthermore, this compound has been found to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide has been found to exhibit significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. Additionally, this compound has been found to inhibit the replication of influenza A virus, leading to the suppression of viral infection. Furthermore, this compound has been found to exhibit neuroprotective activity, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide has several advantages for lab experiments. This compound exhibits potent biological activity, making it an ideal candidate for drug development studies. Additionally, this compound is relatively stable and can be easily synthesized using a multi-step process. However, this compound has some limitations for lab experiments. The synthesis process is complex and requires multiple steps, which may limit its scalability. Furthermore, this compound has not been extensively studied in vivo, and its safety profile is not fully understood.
Future Directions
There are several future directions for the study of N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide. One future direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the safety and efficacy of this compound in vivo. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Another future direction is the study of this compound as a potential treatment for viral infections. Further studies are needed to determine the safety and efficacy of this compound in vivo and to identify potential targets for drug development. Finally, the study of this compound as a potential treatment for neurodegenerative diseases is another future direction. Further studies are needed to determine the safety and efficacy of this compound in vivo and to identify potential targets for drug development.
Scientific Research Applications
N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to exhibit potent antiviral activity against influenza A virus. Furthermore, this compound has been found to exhibit neuroprotective activity and has the potential to be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1-adamantyl)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O4/c29-23-4-2-1-3-22(23)27(35)32-9-7-31(8-10-32)24-6-5-21(14-25(24)33(36)37)26(34)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h1-6,14,18-20H,7-13,15-17H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWVMMVMAACOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])C(=O)C6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)


![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)
![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)